N,N-Dimethyl-4-({4-[(trifluoromethyl)sulfonyl]phenyl}diazenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of a trifluoromethylsulfonyl group and a diazenyl linkage, which contribute to its distinct chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline typically involves the reaction of N,N-dimethylaniline with a diazonium salt derived from 4-(trifluoromethylsulfonyl)aniline. The reaction is carried out under acidic conditions to facilitate the formation of the diazenyl linkage. The process may involve the use of catalysts and specific temperature controls to optimize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is designed to ensure consistent quality and high efficiency, with stringent control over reaction parameters such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The trifluoromethylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion to corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethylsulfonyl group and diazenyl linkage play crucial roles in modulating the compound’s reactivity and binding affinity. These interactions can lead to various biological effects, including inhibition or activation of specific pathways.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-4-[[4-(trifluoromethyl)phenyl]diazenyl]aniline
- N,N-dimethyl-4-[[4-(methylsulfonyl)phenyl]diazenyl]aniline
- N,N-dimethyl-4-[[4-(chlorosulfonyl)phenyl]diazenyl]aniline
Uniqueness
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline is unique due to the presence of the trifluoromethylsulfonyl group, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
1494-76-4 |
---|---|
Molecular Formula |
C15H14F3N3O2S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N,N-dimethyl-4-[[4-(trifluoromethylsulfonyl)phenyl]diazenyl]aniline |
InChI |
InChI=1S/C15H14F3N3O2S/c1-21(2)13-7-3-11(4-8-13)19-20-12-5-9-14(10-6-12)24(22,23)15(16,17)18/h3-10H,1-2H3 |
InChI Key |
IJGQNLJLVSZTFN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.